molecular formula C14H16ClN3O3S B2761291 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797867-56-1

3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2761291
CAS No.: 1797867-56-1
M. Wt: 341.81
InChI Key: KJYQISSDJQPRMF-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, incorporating a benzenesulfonamide group linked to a pyrazole moiety, is frequently investigated for targeting enzymes and ion channels . Benzenesulfonamide derivatives are well-established in scientific literature for their role as inhibitors of carbonic anhydrase isoforms, which are key targets in the development of therapies for conditions such as glaucoma and epilepsy . Furthermore, structurally related sulfonamide compounds have demonstrated potent activity as selective inhibitors of sodium channels, like NaV1.7, presenting a promising avenue for the development of novel agents for neuropathic pain . The presence of the tetrahydro-2H-pyran group is a common feature in drug discovery, often employed to optimize physicochemical properties and enhance pharmacokinetic profiles. This compound serves as a versatile scaffold for researchers exploring new treatments in areas including neuroscience and metabolic diseases. It is intended for use in non-clinical, in vitro research applications only.

Properties

IUPAC Name

3-chloro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c15-11-2-1-3-14(8-11)22(19,20)17-12-9-16-18(10-12)13-4-6-21-7-5-13/h1-3,8-10,13,17H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQISSDJQPRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Tetrahydropyran Ring Introduction: The tetrahydropyran moiety can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative of the pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole ring.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide may serve as a probe to study enzyme interactions, given its potential to act as an enzyme inhibitor.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes involved in inflammation or cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues from Literature

Herbicidal Sulfonamide-Dihydropyrimidinone Hybrid (Compound 6a)

Structure : 2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide .

  • Comparison: Core: Both compounds share the benzenesulfonamide-THP scaffold. Substituents: Compound 6a features a dihydropyrimidinone ring with trifluoromethyl and fluoro groups, while the target compound has a pyrazole with a chlorine substituent. Activity: Compound 6a was evaluated for herbicidal activity, suggesting that the dihydropyrimidinone moiety may contribute to agrochemical efficacy. The pyrazole in the target compound could shift activity toward alternative biological targets.
Antimicrobial 1,3,4-Thiadiazole-Pyrazole Derivatives

Structure : 1,3,4-Thiadiazoles synthesized from pyrazole precursors .

  • Comparison: Core: These derivatives replace the sulfonamide group with a 1,3,4-thiadiazole ring but retain pyrazole and nitrophenyl groups. Activity: Four compounds demonstrated superior antimicrobial activity against E. coli, B. mycoides, and C. albicans.
Patent Pyrazolo-Pyrimidine Sulfonamide (Example 53)

Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .

  • Comparison: Core: This compound combines a pyrazolo-pyrimidine core with a sulfonamide-linked benzene ring. Substituents: Fluorine atoms and a chromenone group enhance structural complexity. The target compound’s simpler pyrazole-THP system may offer improved synthetic accessibility. Physical Properties: The patent compound has a melting point of 175–178°C and a molecular mass of 589.1 g/mol, providing a benchmark for comparing thermal stability and molecular size.

Data Table: Comparative Analysis of Structural Analogs

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzenesulfonamide-pyrazole 3-Cl, THP-4-yl Not reported -
Compound 6a Benzenesulfonamide-dihydropyrimidinone 2-Cl, 4-F, CF₃, THP-4-yl Herbicidal
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole-pyrazole Nitrophenyl, methyl Antimicrobial
Patent Example 53 Pyrazolo-pyrimidine-sulfonamide 5-Fluoro, 3-fluorophenyl, chromenone, isopropyl Not specified

Implications for Future Research

The target compound’s structural simplicity relative to its analogs may offer advantages in synthetic scalability and pharmacokinetic optimization. Comparative studies should explore:

  • Activity Profiling : Testing against herbicidal, antimicrobial, or kinase targets (inferred from patent compounds).
  • Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing chlorine with fluorine) to assess potency and selectivity.

Biological Activity

3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H12ClN3O2SC_{11}H_{12}ClN_3O_2S, with a molecular weight of 273.75 g/mol. Its structure features a benzenesulfonamide moiety linked to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran group. The presence of the chlorine atom and the sulfonamide group is significant for its biological activity.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, a study on related benzenesulfonamides indicated their potential as effective antimicrobial agents, with some derivatives displaying activity comparable to standard antibiotics .

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been widely researched. A recent study highlighted that certain benzenesulfonamide compounds showed significant cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Cardiovascular Effects

Research involving sulfonamide derivatives has also examined their effects on cardiovascular parameters. An isolated rat heart model demonstrated that specific benzenesulfonamides could influence perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases . The interaction with calcium channels was noted as a crucial mechanism behind these effects.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, with some derivatives showing superior activity compared to standard antibiotics.
Study 2 Anticancer ActivityIdentified significant cytotoxicity in cancer cell lines; mechanisms linked to enzyme inhibition.
Study 3 Cardiovascular EffectsShowed alterations in perfusion pressure and coronary resistance in isolated rat hearts; suggested interaction with calcium channels.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamides act by inhibiting enzymes critical for bacterial growth and cancer cell proliferation.
  • Calcium Channel Interaction : Some studies suggest that the compound may modulate calcium channels, influencing cardiovascular dynamics.
  • Cell Cycle Disruption : The compound may interfere with the cell cycle of cancer cells, leading to apoptosis.

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves sulfonylation of the pyrazole amine intermediate. Key steps include coupling reactions under controlled temperature and pH conditions to optimize purity and yield. For example, sulfonyl chloride intermediates (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) are reacted with heterocyclic amines, requiring anhydrous solvents like dichloromethane and catalysts such as triethylamine to drive the reaction . Yield optimization may involve iterative adjustments of reaction time (e.g., 12–24 hours) and stoichiometric ratios.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole and tetrahydro-2H-pyran rings.
  • High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>97%).
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for [M+H]+ ion).
  • Melting point analysis (e.g., 76.5–78.5°C for related sulfonyl chlorides) to validate crystallinity .

Q. What pharmacological activities are associated with its structural analogs?

Sulfonamide derivatives exhibit anticancer, anti-inflammatory, and antiviral properties. For instance, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide demonstrates antitumor activity via kinase inhibition. Pyrazole-containing analogs (e.g., N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide) show antimicrobial effects, suggesting potential mechanisms involving protein binding or enzyme inhibition .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

SAR studies should systematically vary substituents on the pyrazole and benzenesulfonamide moieties. For example:

  • Replace the tetrahydro-2H-pyran group with other heterocycles (e.g., piperazine) to assess solubility impacts.
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to enhance binding affinity.
  • Use comparative tables (e.g., bioactivity of chloro vs. methyl analogs) to identify critical functional groups .

Q. What experimental approaches assess its environmental fate and ecotoxicological risks?

Follow the INCHEMBIOL framework:

  • Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Kd).
  • Computational models : Predict bioaccumulation potential using logP values and molecular docking with environmental enzymes.
  • Ecotoxicology assays : Evaluate acute toxicity in Daphnia magna or algal growth inhibition .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
  • Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile IC₅₀ discrepancies.
  • Replicate synthesis : Verify compound purity (>99%) via HPLC and elemental analysis to exclude impurities as confounding factors .

Q. What computational methods predict binding affinity with target proteins?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or VEGFR2).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software).
  • QSAR models : Train algorithms on datasets of sulfonamide bioactivities to predict Ki values .

Q. How does stereochemistry influence synthesis and biological activity?

  • Chiral synthesis : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) to isolate enantiomers.
  • X-ray crystallography : Resolve crystal structures (e.g., CCDC 646) to correlate stereochemistry with binding modes.
  • Bioactivity assays : Test enantiomers against target enzymes (e.g., carbonic anhydrase) to identify active configurations .

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